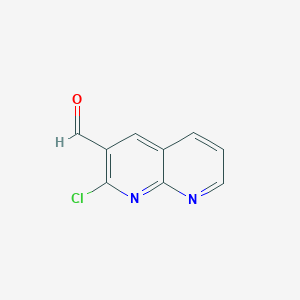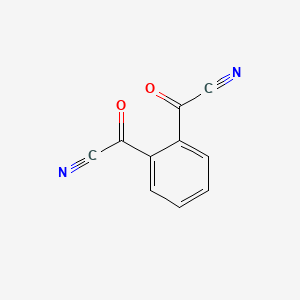
Benzene-1,2-dicarbonyl cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,2-dicarbonyl cyanide is a chemical compound characterized by the presence of two carbonyl groups and a cyanide group attached to a benzene ring. This compound is part of the broader class of 1,2-dicarbonyl compounds, which are known for their reactivity and versatility in organic synthesis. The presence of both carbonyl and cyanide groups makes this compound a valuable intermediate in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,2-dicarbonyl cyanide typically involves the reaction of benzene derivatives with suitable carbonyl and cyanide sources. One common method is the reaction of benzene-1,2-dicarboxylic acid with cyanogen bromide under acidic conditions. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a multi-step process involving the catalytic oxidation of benzene derivatives followed by cyanation. The use of metal catalysts, such as palladium or copper, can enhance the efficiency and yield of the reaction. Additionally, continuous flow reactors are often employed to ensure precise control over reaction conditions and to facilitate large-scale production.
化学反应分析
Types of Reactions: Benzene-1,2-dicarbonyl cyanide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The cyanide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the cyanide group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzene derivatives.
科学研究应用
Benzene-1,2-dicarbonyl cyanide has numerous applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: this compound derivatives have potential therapeutic applications, including as anticancer and antiviral agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Benzene-1,2-dicarbonyl cyanide exerts its effects involves the interaction of its carbonyl and cyanide groups with various molecular targets. The carbonyl groups can participate in nucleophilic addition reactions, while the cyanide group can act as a nucleophile or electrophile, depending on the reaction conditions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Benzene-1,2-dicarboxylic acid: Similar in structure but lacks the cyanide group.
Benzene-1,2-dicarbonyl chloride: Contains carbonyl chloride groups instead of cyanide.
Benzene-1,2-dicarbonyl bromide: Contains carbonyl bromide groups instead of cyanide.
Uniqueness: Benzene-1,2-dicarbonyl cyanide is unique due to the presence of both carbonyl and cyanide groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking the cyanide group.
属性
CAS 编号 |
15707-28-5 |
|---|---|
分子式 |
C10H4N2O2 |
分子量 |
184.15 g/mol |
IUPAC 名称 |
benzene-1,2-dicarbonyl cyanide |
InChI |
InChI=1S/C10H4N2O2/c11-5-9(13)7-3-1-2-4-8(7)10(14)6-12/h1-4H |
InChI 键 |
IWKLZLOHCXIBNS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C#N)C(=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


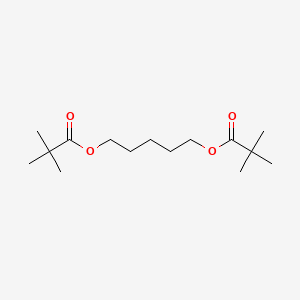
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)
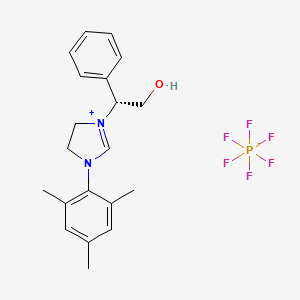
![Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury](/img/structure/B14014525.png)

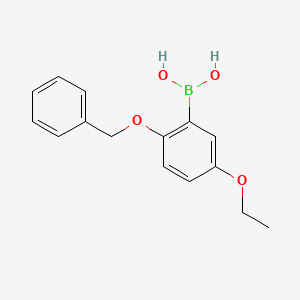
![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)
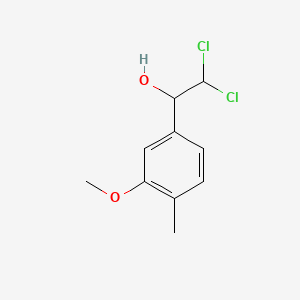
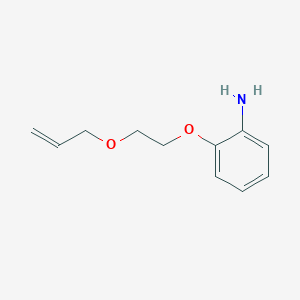
![N,N-Bis[(1,1-dimethylethoxy)carbonyl]-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-D-phenylalanine 1,1-dimethylethyl ester](/img/structure/B14014553.png)
![2-Bromo-3-fluoro-5,6,8,9-tetrahydro-7H-benzo[7]annulen-7-one](/img/structure/B14014566.png)
